molecular formula C17H12ClN5O B4673617 8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

Cat. No.: B4673617
M. Wt: 337.8 g/mol
InChI Key: TXAGYHMEMQUZRS-UHFFFAOYSA-N
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Description

8-{[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline is a quinoline derivative functionalized with a tetrazole ring substituted at the 8-position via a methoxy linker. The tetrazole moiety is further modified with a 4-chlorophenyl group, enhancing its electronic and steric properties. Quinoline scaffolds, conversely, are widely studied for antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

8-[[1-(4-chlorophenyl)tetrazol-5-yl]methoxy]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-13-6-8-14(9-7-13)23-16(20-21-22-23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXAGYHMEMQUZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NN=NN3C4=CC=C(C=C4)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline typically involves multiple steps. One common method starts with the preparation of 8-hydroxyquinoline, which is then subjected to O-propargylation to introduce the methoxy group. This intermediate is further reacted with 1-(4-chlorophenyl)-1H-tetrazole under copper-catalyzed 1,3-dipolar cycloaddition conditions to form the final product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use in developing new therapeutic agents due to its unique structure and biological activity.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the tetrazole ring can interact with various enzymes, inhibiting their activity. These interactions can lead to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations: Tetrazole vs. Other Heterocycles

Triazole Derivatives
  • 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline (): Replacing the tetrazole with a triazole ring introduces different electronic properties. Synthesized via copper-catalyzed 1,3-dipolar cycloaddition, this compound showed promising antifungal and antibacterial activity (MIC values compared to ketoconazole and loxacin) . Lipinski’s Descriptors: Calculated using Molinspiration software, this triazole derivative has a molecular weight of 411.3 and logP ~3.5, suggesting moderate bioavailability .
Benzimidazole Derivatives
  • 8-[(1-Benzyl-1H-benzimidazol-2-yl)methoxy]-5-chloroquinoline (4f) (): The benzimidazole group increases molecular rigidity and π-π stacking interactions. Higher melting points (208–210°C) compared to tetrazole analogues (e.g., 173–177°C for 4i) suggest stronger intermolecular forces due to bulkier substituents .
Oxadiazole Derivatives
  • 8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline (): Oxadiazoles are less polar than tetrazoles, leading to lower solubility in aqueous media. Reported antimicrobial activity highlights the role of heterocycle choice in biological targeting .

Impact of Chlorophenyl Substitution

  • 3-[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]-7-methyl-4-phenylquinoline (): The 4-chlorophenyl group enhances lipophilicity (logP ~4.2) and may improve membrane permeability.
  • 8-[(1-Phenyl-1H-tetrazol-5-yl)oxy]quinoline (): Absence of the 4-chlorophenyl group reduces steric hindrance and electron-withdrawing effects, lowering melting point (289.3 g/mol vs. ~370 g/mol) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP* Melting Point (°C) Key Substituent
Target Compound ~370 ~3.8 Not reported 4-Chlorophenyl-tetrazole
5-Chloro-8-{[1-(2-chlorobenzyl)-triazol]} 411.3 3.5 Not reported Triazole
8-[(1-Phenyl-tetrazol)oxy]quinoline 289.3 2.9 Not reported Phenyl-tetrazole
4f (Benzimidazole) 429.9 4.1 208–210 Benzimidazole
8-[(3-Phenyl-oxadiazol)methoxy]quinoline 343.4 3.2 Not reported Oxadiazole

*Estimated using Molinspiration or analogous methods.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline
Reactant of Route 2
Reactant of Route 2
8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline

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